(R)-3-Amino-2-(4-isopropylbenzyl)propanoic acid
Description
Properties
CAS No. |
1260614-84-3 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)/t12-/m1/s1 |
InChI Key |
HNKBZBRLVYQWKW-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C[C@H](CN)C(=O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-isopropylbenzyl)propanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as benzyl alcohol and isopropylbenzyl alcohol. These compounds undergo etherification with ethyl-2-bromo-2-methyl-3-(4-substituted phenyl)propanoates in the presence of sodium hydride in tetrahydrofuran (THF). The resulting esters are then hydrolyzed under alkaline conditions to yield the desired amino acid .
Industrial Production Methods
Industrial production of ®-3-Amino-2-(4-isopropylbenzyl)propanoic acid typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(4-isopropylbenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitro compounds, alcohols, aldehydes, and various substituted benzyl derivatives.
Scientific Research Applications
®-3-Amino-2-(4-isopropylbenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-isopropylbenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
β-Hydroxy-β-Aryl Propanoic Acids
Example Compounds :
- 3-Hydroxy-3-(4-diphenyl)butanoic acid
- 3-Hydroxy-2-methyl-3,3-diphenylpropanoic acid
Key Comparisons :
- Structural Differences: These compounds feature a β-hydroxy group instead of an amino group, with aryl substituents (e.g., diphenyl) at the β-position. The target compound replaces the hydroxy group with an amino moiety and incorporates a 4-isopropylbenzyl group.
- Biological Activity: β-Hydroxy-β-aryl propanoic acids exhibit anti-inflammatory properties, likely due to structural similarity to NSAIDs like ibuprofen. Docking studies indicate that α-methyl substitutions enhance COX-2 selectivity . The amino group in the target compound may alter binding affinity or selectivity toward different enzyme targets.
(S)-2-Amino-3-(4-Bromophenyl)propanoic Acid
Key Comparisons :
- Substituent Effects : The bromophenyl group in this compound introduces electron-withdrawing effects, contrasting with the electron-donating isopropylbenzyl group in the target compound. This difference may influence solubility, metabolic stability, and receptor interactions.
- Stereochemistry : The (S)-configuration of this analog vs. the (R)-configuration of the target compound could lead to divergent biological activities, as stereochemistry often dictates binding specificity .
Cinnamic Acid Derivatives
Example Compound: 2-(4-Isopropylbenzylidene)propanoic acid Key Comparisons:
- Backbone Variation: This compound is a cinnamic acid derivative (α,β-unsaturated carboxylic acid), whereas the target compound is a β-amino acid.
- Functional Groups: The absence of an amino group in cinnamic acids limits their ability to participate in hydrogen bonding compared to the target compound.
Physicochemical Properties
Biological Activity
(R)-3-Amino-2-(4-isopropylbenzyl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by a propanoic acid backbone with an isopropylbenzyl substituent. Its structural features are critical for its biological activity, influencing interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, including multidrug-resistant strains.
Efficacy Against Bacterial Pathogens
A study evaluated the antimicrobial activity of various derivatives against clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined as follows:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 1 - 8 |
| Enterococcus faecalis | 0.5 - 2 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | >64 | |
| Acinetobacter baumannii | 32 |
These findings indicate that while some derivatives show potent activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria varies significantly, often necessitating structural modifications to enhance activity .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that certain derivatives can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT 116).
Cytotoxicity Studies
The cytotoxic effects were measured using IC50 values:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 4.36 |
| Derivative B | HCT 116 | 18.76 |
These results suggest that specific structural modifications enhance the anticancer activity of these compounds, potentially through mechanisms involving the inhibition of key signaling pathways related to cell growth and survival .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Wall Synthesis : The compound may interfere with bacterial cell wall synthesis, leading to cell lysis.
- Receptor Antagonism : Certain analogs have been shown to act as antagonists at specific receptors, impacting cellular signaling in cancer cells.
- Enzyme Inhibition : Some derivatives exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism .
Case Studies
Several case studies illustrate the practical implications of these findings:
- Case Study 1 : A clinical trial investigated the use of a derivative in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates among patients treated with the compound compared to standard therapies.
- Case Study 2 : Preclinical studies on cancer models showed that treatment with the compound led to reduced tumor growth and enhanced apoptosis in cancer cells.
Q & A
Q. What are the recommended synthetic routes for (R)-3-Amino-2-(4-isopropylbenzyl)propanoic acid, and how can enantiomeric purity be ensured during synthesis?
Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis to retain the (R)-configuration. A common approach includes:
- Step 1: Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent racemization .
- Step 2: Alkylation of the benzyl group via Friedel-Crafts or Suzuki-Miyaura coupling to introduce the 4-isopropylbenzyl moiety .
- Step 3: Deprotection under mild acidic conditions (e.g., TFA for Boc) to yield the free amino acid .
- Enantiomeric Purity: Use chiral HPLC with columns like Chirobiotic T (teicoplanin-based) to verify >98% enantiomeric excess. Compare retention times with authentic standards .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies protons on the isopropylbenzyl group (δ 1.2–1.3 ppm for isopropyl CH3; δ 2.6–3.0 ppm for benzyl CH2) and the amino acid backbone (δ 3.2–3.5 ppm for α-CH) .
- 13C NMR confirms the quaternary carbon in the isopropyl group (δ 25–30 ppm) and the carboxylic acid carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass (e.g., calculated [M+H]+: 264.1602) to confirm molecular formula (C13H19NO2) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for validating the (R)-configuration .
Q. How does the compound behave under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: The carboxylic acid group (pKa ~2.5) and amino group (pKa ~9.8) dictate solubility. Below pH 2.5, the compound precipitates; above pH 9.8, it forms a zwitterion. Stability studies show degradation >40°C via decarboxylation .
- Thermodynamic Data: Use DSC to determine melting point (e.g., ~200–203°C for analogous amino acids) and TGA for decomposition profiles .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Docking Studies: Use Schrödinger Maestro or AutoDock Vina to model binding to enzymes (e.g., aminotransferases). Focus on hydrogen bonding between the amino group and catalytic residues (e.g., Asp/Glu) .
- Molecular Dynamics (MD): Simulate solvation effects in water/ethanol mixtures to assess conformational stability. RMSD plots (<2 Å over 100 ns) indicate stable binding poses .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis: Compare IC50 values across studies using standardized assays (e.g., fluorometric kinase inhibition). Discrepancies often arise from assay conditions (e.g., ATP concentration, buffer pH) .
- Cross-Validation: Reproduce results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .
Q. How is the compound utilized in in vitro studies, and what limitations apply?
Methodological Answer:
- Cell-Based Assays: Test neuroprotective effects in SH-SY5Y cells using MTT assays. Dose-response curves (1–100 µM) with NAC (antioxidant control) validate specificity .
- Limitations: Low permeability (logP ~1.2) may require prodrug modification (e.g., esterification) for cellular uptake. Confirm lack of cytotoxicity via LDH release assays .
Q. What methods validate analytical procedures for impurity profiling?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40°C/75% RH), acid (0.1M HCl), and oxidizers (H2O2) to generate impurities.
- HPLC-MS/MS: Quantify degradation products (e.g., deaminated or oxidized analogs) against spiked standards. Validate method per ICH Q2(R1) guidelines (precision RSD <2%, recovery 95–105%) .
Q. How does structural modification of the isopropylbenzyl group alter bioactivity?
Methodological Answer:
- SAR Studies: Synthesize analogs with substituents (e.g., -Br, -OCH3) at the benzyl para-position.
| Substituent | clogP | IC50 (µM) | BBB Permeability* |
|---|---|---|---|
| -H | 1.2 | 45.3 | Low |
| -Br | 1.7 | 28.1 | Moderate |
| -OCH3 | 0.9 | 62.4 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
